molecular formula C7H9NO2 B13637779 2-Amino-1-(2-methylfuran-3-yl)ethan-1-one

2-Amino-1-(2-methylfuran-3-yl)ethan-1-one

Cat. No.: B13637779
M. Wt: 139.15 g/mol
InChI Key: BLHCOWSQPAARRL-UHFFFAOYSA-N
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Description

2-Amino-1-(2-methylfuran-3-yl)ethan-1-one is an organic compound with the molecular formula C7H9NO2 It is a derivative of furan, a heterocyclic organic compound, and contains both an amino group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-methylfuran-3-yl)ethan-1-one typically involves the reaction of 2-methylfuran with an appropriate amine and a ketone precursor. One common method involves the use of a Mannich reaction, where 2-methylfuran is reacted with formaldehyde and an amine under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methylfuran-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-Amino-1-(2-methylfuran-3-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methylfuran-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate biological pathways and exert specific effects, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(5-methylfuran-3-yl)ethan-1-one
  • 2-Amino-1-(3,3-difluoro-1-pyrrolidinyl)ethan-1-one
  • 2-Amino-1-(2-methylfuran-3-yl)ethanol

Uniqueness

2-Amino-1-(2-methylfuran-3-yl)ethan-1-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-amino-1-(2-methylfuran-3-yl)ethanone

InChI

InChI=1S/C7H9NO2/c1-5-6(2-3-10-5)7(9)4-8/h2-3H,4,8H2,1H3

InChI Key

BLHCOWSQPAARRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)CN

Origin of Product

United States

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